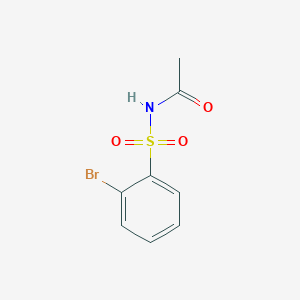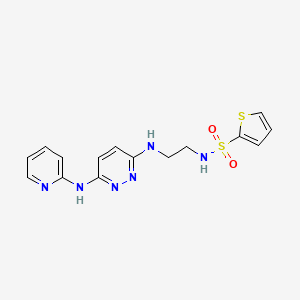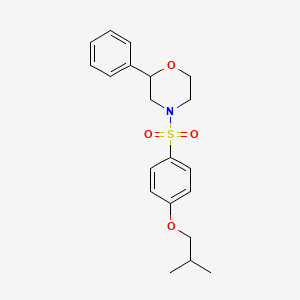
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine, also known as IBOP or IBOPamine, is a chemical compound that belongs to the class of sulfonyl-containing morpholines. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and drug discovery.
Scientific Research Applications
Synthesis and Proton Conductivity
A novel sulfonated diamine monomer, showing high basisity and flexible structure, was synthesized for the development of sulfonated polyimides (SPIs) with significantly higher water stability and proton conductivity. These SPIs demonstrated potential for applications in high-temperature environments, illustrating the importance of structural design in enhancing material performance for energy and environmental applications (Watari et al., 2004).
Luminescent Sensing and Metal Ion Detection
Research on lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands has shown potential for gas sorption, humidity- and temperature-dependent proton conductivity, and luminescent sensing of metal ions. This work highlights the versatility of incorporating sulfonate functionalities for creating materials with multifunctional properties, including environmental monitoring and sensing applications (Zhou et al., 2016).
Proton Exchange Membranes
Studies on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes have revealed that incorporating sulfonated side chains can significantly enhance proton conductivity. This research supports the development of more efficient fuel cell technologies by improving membrane materials, showcasing the role of molecular engineering in advancing renewable energy technologies (Kim et al., 2008).
Water Treatment and Dye Solutions
Novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities. This advancement highlights the potential of sulfonated materials in addressing environmental challenges related to water purification and treatment (Liu et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a critical process in purine metabolism .
Mode of Action
Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat prevents the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This reduction in uric acid levels can help manage conditions like gout, which are associated with hyperuricemia .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) . The drug is metabolized via several cytochrome P450 enzymes and UGT enzymes . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine (~49%, mostly as metabolites, 3% as unchanged drug) and feces (~45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary molecular effect of Febuxostat is the reduction of serum uric acid levels . This can lead to a decrease in the formation of uric acid crystals, thereby reducing inflammation and pain associated with conditions like gout .
Action Environment
The action of Febuxostat can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes can affect the metabolism and efficacy of Febuxostat . Additionally, factors such as pH and temperature could potentially impact the stability of the drug . .
properties
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-16(2)15-25-18-8-10-19(11-9-18)26(22,23)21-12-13-24-20(14-21)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDCXOYQIFYIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)
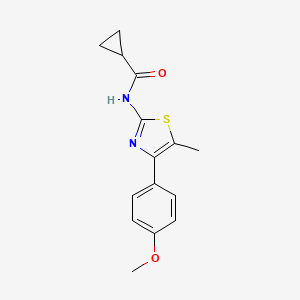
![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)
![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)
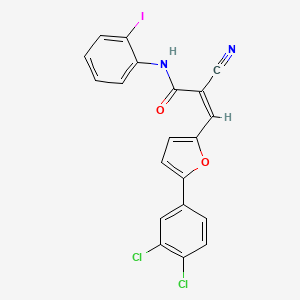
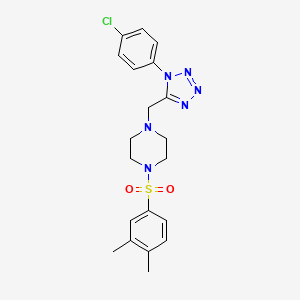

![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)
